Product packaging for 3-Methylisoxazolo[5,4-b]pyridine-4,6-diol(Cat. No.:)

3-Methylisoxazolo[5,4-b]pyridine-4,6-diol

Cat. No.: B12881921
M. Wt: 166.13 g/mol
InChI Key: NODOGPNHOKMMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylisoxazolo[5,4-b]pyridine-4,6-diol is a specialized heterocyclic compound of significant interest in advanced chemical and pharmaceutical research. This molecule features a fused isoxazolopyridine core, a privileged scaffold in drug discovery due to its prevalence in biologically active substances and commercial pharmaceuticals . The presence of the 4,6-diol functionalization makes this particular derivative a valuable and versatile building block for the synthesis of more complex molecular architectures, particularly in the development of novel chemical entities for screening campaigns. The core isoxazolopyridine structure is recognized as a common bioisostere for pyridine and other nitrogen-containing heterocycles, a strategy frequently employed in medicinal chemistry to optimize the properties of lead compounds . Researchers can utilize this diol derivative in various heterocyclization and multi-component reactions, methodologies that are often enhanced by non-classical activation techniques like microwave irradiation to improve efficiency and yield . Its primary research applications include serving as a precursor in the design and synthesis of potential pharmacologically active molecules, where it may contribute to desired properties such as antioxidant activity or fluorescence . This product is intended for research purposes as a chemical intermediate and building block. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O3 B12881921 3-Methylisoxazolo[5,4-b]pyridine-4,6-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

4-hydroxy-3-methyl-7H-[1,2]oxazolo[5,4-b]pyridin-6-one

InChI

InChI=1S/C7H6N2O3/c1-3-6-4(10)2-5(11)8-7(6)12-9-3/h2H,1H3,(H2,8,10,11)

InChI Key

NODOGPNHOKMMNY-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=O)N2)O

Origin of Product

United States

The Isoxazolo 5,4 B Pyridine Scaffold: a Privileged Heterocycle

Historical Context and Early Discoveries of Isoxazolo[5,4-b]pyridines

The exploration of isoxazolopyridines as a class of compounds has been a subject of interest for several decades. Early synthetic efforts often involved the construction of the pyridine (B92270) ring onto a pre-existing isoxazole (B147169) or vice versa. Multicomponent reactions have emerged as a powerful tool for the synthesis of isoxazolo[5,4-b]pyridines, allowing for the creation of complex structures in a single step. nih.gov For instance, the reaction of 5-amino-3-methylisoxazole (B44965) with α,β-unsaturated ketones has been shown to produce isoxazolo[5,4-b]pyridines. researchgate.net Microwave-assisted synthesis has also been employed to facilitate these reactions, often in environmentally friendly solvents like water. nih.gov

Aromaticity and Electronic Structure Considerations in Fused Isoxazolo[5,4-b]pyridine (B12869864) Rings

The isoxazolo[5,4-b]pyridine system is a fused aromatic heterocycle. The aromaticity of this system can be understood by considering the individual aromaticity of the pyridine and isoxazole rings and the delocalization of π-electrons across the fused system. The entire bicyclic system contains 10 π-electrons (six from the pyridine ring and four from the isoxazole ring, including the lone pair on the nitrogen atom), which is consistent with Hückel's rule for aromaticity (4n+2 π-electrons, where n=2). wikipedia.orglibretexts.org

The presence of the electronegative oxygen and nitrogen atoms in the isoxazole ring, as well as the nitrogen in the pyridine ring, leads to a non-uniform distribution of electron density. This electronic landscape is a key determinant of the scaffold's reactivity.

Comparison with Related Fused Pyridine Scaffolds (e.g., Isoxazolo[4,5-b]pyridines, Pyrazolo[3,4-b]pyridines)

The arrangement of the heteroatoms in the fused ring system significantly impacts the chemical and physical properties of the resulting scaffold.

ScaffoldKey Structural DifferenceGeneral Reactivity/Properties
Isoxazolo[5,4-b]pyridine Fused isoxazole and pyridine rings.Aromatic, with reactivity influenced by the positions of the heteroatoms in both rings.
Isoxazolo[4,5-b]pyridine (B12869654) Isomeric to isoxazolo[5,4-b]pyridine, with a different fusion pattern. beilstein-journals.orgThe change in the fusion pattern alters the electronic distribution and steric environment, leading to different reactivity and biological activity profiles. beilstein-journals.orgnih.gov
Pyrazolo[3,4-b]pyridine Contains a pyrazole (B372694) ring fused to the pyridine ring instead of an isoxazole. nih.govThe presence of two adjacent nitrogen atoms in the pyrazole ring leads to different hydrogen bonding capabilities and electronic properties compared to the isoxazole ring, influencing its interactions and reactivity. nih.gov

The synthesis of isoxazolo[4,5-b]pyridines can be achieved through methods such as the intramolecular nucleophilic substitution of a nitro group on a pyridine precursor. nih.gov Pyrazolo[3,4-b]pyridines are often synthesized by constructing the pyridine ring onto a pre-existing pyrazole, for example, through the reaction of an aminopyrazole with a 1,3-dicarbonyl compound. nih.gov These different synthetic approaches reflect the distinct reactivity of the building blocks required for each scaffold.

Synthetic Methodologies for 3 Methylisoxazolo 5,4 B Pyridine 4,6 Diol and Its Derivatives

General Strategies for Fused Heterocycle Synthesis

The construction of isoxazolopyridines can be approached from two primary directions. nih.gov The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final fused ring system. The two common methods involve either the annulation of an isoxazole (B147169) fragment onto a pyridine (B92270) cycle or the formation of a pyridine ring from a functionalized isoxazole. nih.govresearchgate.net

This strategy involves using a substituted pyridine as the foundational structure and constructing the isoxazole ring onto it. Typically, this requires a pyridine ring bearing reactive functional groups at adjacent positions that can participate in a cyclization reaction to form the isoxazole. For the analogous isoxazolo[4,5-b]pyridine (B12869654) system, this has been accomplished using 3-halopyridines or 3-hydroxypyridines that have an appropriate functional group at the 2-position, which can then be used for the cyclization step. nih.gov This approach is advantageous when highly substituted pyridines are more readily accessible than the corresponding isoxazoles. The key step is the formation of the N-O bond of the isoxazole ring, often through intramolecular nucleophilic substitution or condensation.

The alternative and more frequently employed strategy begins with a functionalized isoxazole and builds the pyridine ring onto it. nih.gov This approach offers significant flexibility in synthesizing a wide array of substituted pyridines. Conceptually distinct methods have been developed that leverage the inherent reactivity of the isoxazole ring.

One such method is the rhodium carbenoid-induced ring expansion of isoxazoles. nih.gov This process involves the reaction of an isoxazole with a vinyldiazomethane in the presence of a rhodium(II) catalyst. The reaction likely proceeds through an initial ylide intermediate, which then undergoes rearrangement to form a dihydropyridine (B1217469) that can be oxidized to the final pyridine product. nih.gov This one-pot procedure is efficient for creating highly functionalized pyridines. nih.gov

Another powerful technique is the inverse-electron-demand hetero-Diels-Alder reaction. rsc.orgrsc.org In this approach, an isoxazole reacts with an electron-rich olefin, such as an enamine, to form a bicyclic intermediate. rsc.org This intermediate is unstable and undergoes a ring-opening and elimination sequence to yield the pyridine ring. rsc.org The reaction can be promoted by a Lewis acid, like TiCl₄, which also acts as a precursor to the reductant needed to form the final pyridine product. rsc.orgrsc.org This method is noted for being highly regioselective. rsc.org

Specific Synthetic Routes to Isoxazolo[5,4-b]pyridine (B12869864) Systems

While the general strategies provide a framework, specific routes have been developed to target the isoxazolo[5,4-b]pyridine system, particularly through the strategic use of amino-substituted isoxazoles.

A pivotal starting material for the synthesis of various heterocyclic systems, including isoxazolo[5,4-b]pyridines, is 3-Methylisoxazol-5-amine. clockss.org This compound serves as a versatile building block, containing a nucleophilic amino group and an adjacent reactive C4 position on the isoxazole ring, which are essential for the subsequent annulation of the pyridine ring. clockss.org Its reaction with various electrophilic partners can initiate a cascade of reactions leading to the desired fused heterocycle.

The reaction of 3-Methylisoxazol-5-amine with electron-deficient, bifunctional reagents like activated alkenes and nitriles provides a direct route to the isoxazolo[5,4-b]pyridine core. clockss.org For instance, heating 3-Methylisoxazol-5-amine with ethyl 2-cyano-3-ethoxyacrylate results in the formation of ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate. clockss.org

Similarly, fusing 3-Methylisoxazol-5-amine with 2-(bis(methylthio)methylene)malononitrile directly yields 4-amino-5-cyano-6-(methylthio)-3-methylisoxazolo[5,4-b]pyridine. clockss.org These reactions are typically performed at high temperatures, sometimes with a base catalyst like triethylamine. clockss.org

Synthesis of Isoxazolo[5,4-b]pyridine Derivatives from 3-Methylisoxazol-5-amine
ReactantProductConditionsYieldReference
Ethyl 2-cyano-3-ethoxyacrylateEthyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylateHeat (180-185 °C), triethylamine, 6h65% clockss.org
2-(bis(methylthio)methylene)malononitrile4-amino-5-cyano-6-(methylthio)-3-methylisoxazolo[5,4-b]pyridineFusion at 180-185 °C, triethylamine, 6h70% clockss.org

The formation of the pyridine ring in these reactions proceeds through a well-defined intramolecular cyclization mechanism. The process is believed to initiate with a nucleophilic addition of the exocyclic amino group of 3-Methylisoxazol-5-amine to the activated double bond of the reaction partner (e.g., 2-(bis(methylthio)methylene)malononitrile). clockss.org This is followed by an elimination step, where a leaving group such as a methylthiol is displaced. clockss.org The crucial ring-closing step involves an intramolecular cyclization where the C4 carbon of the isoxazole ring acts as a nucleophile, attacking one of the nitrile functions. clockss.org This addition reaction forms the six-membered pyridine ring. Subsequent aromatization, likely through tautomerization and elimination, leads to the stable, fused isoxazolo[5,4-b]pyridine system. clockss.org This sequence effectively combines nucleophilic addition, displacement, and intramolecular cyclization to construct the target heterocycle.

Huisgen 1,3-Dipolar Cycloaddition Reactions for Isoxazole Formation (Precursors to the Scaffold)

The Huisgen 1,3-dipolar cycloaddition is a powerful and widely used method for constructing five-membered heterocycles, including isoxazoles. organic-chemistry.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole, in this case, a nitrile oxide, with a dipolarophile, such as an alkyne. researchgate.netyoutube.com The reaction is a concerted, pericyclic process that leads to the formation of the stable, aromatic isoxazole ring with high efficiency. organic-chemistry.orgyoutube.comnih.gov This strategy is fundamental for assembling the isoxazole portion of the target scaffold. researchgate.netnih.gov

Nitrile oxides are reactive intermediates that are typically generated in situ to avoid their dimerization into furoxans. nih.govtandfonline.com A primary and effective method for their generation is the oxidation of aldoximes. nih.gov For the synthesis of a 3-methylisoxazole (B1582632) ring, acetaldehyde (B116499) oxime would serve as the appropriate precursor. Various oxidizing systems have been developed to facilitate this transformation under mild conditions, making it compatible with a wide range of functional groups. nih.govacs.org

These methods often utilize green, accessible, and non-toxic reagents, highlighting their utility in modern organic synthesis. nih.govacs.org The choice of oxidant can be tailored to the specific substrate and desired reaction conditions. tandfonline.comsciforum.net

Table 1: Common Reagents for In Situ Generation of Nitrile Oxides from Aldoximes

Oxidizing Agent/System Typical Conditions Reference
Chloramine-T Base, room temperature maynoothuniversity.ie
Sodium hypochlorite (B82951) (NaOCl) Base, aqueous solution nih.gov
Oxone® / Sodium Chloride Water/organic solvent, room temp. nih.govacs.org
tert-Butyl hypoiodite (B1233010) (t-BuOI) Dioxane, 2,6-lutidine, room temp. organic-chemistry.org

Once the nitrile oxide is generated in situ, it readily undergoes a 1,3-dipolar cycloaddition with an alkyne dipolarophile to yield the isoxazole ring. youtube.comnih.gov This reaction is highly efficient for creating the aromatic isoxazole core. youtube.com To construct the isoxazolo[5,4-b]pyridine scaffold, the alkyne component must be a substituted pyridine. The reaction proceeds with a high degree of regioselectivity, which can be explained by Frontier Molecular Orbital (FMO) theory. nih.gov The interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the dipole dictates the orientation of the addition, typically resulting in a single major regioisomer. nih.govnih.gov

The cycloaddition of the in situ generated acetonitrile (B52724) oxide with a suitably substituted pyridine-alkyne precursor is a key step in forming the fused heterocyclic system. youtube.comnih.gov

Introduction and Modification of the 4,6-Dihydroxyl Functionality

Introducing hydroxyl groups onto a pyridine ring, particularly at the C4 and C6 positions, presents a significant synthetic challenge due to the inherent electron-deficient nature of the pyridine core. acs.orgnih.gov Direct C-H hydroxylation is difficult and often lacks regioselectivity. researchgate.net Therefore, strategic approaches involving pre-functionalized pyridines or activation of the pyridine ring are necessary.

A robust and common strategy for installing hydroxyl groups on a pyridine ring is through the nucleophilic aromatic substitution (SNAr) of halo-pyridines. For the target molecule, a key precursor is 4,6-dichloro-3-methylisoxazolo[5,4-b]pyridine. researchgate.net The chlorine atoms at the 4 and 6 positions are activated towards nucleophilic attack and can be displaced by hydroxide (B78521) or, more commonly, by methoxide (B1231860) ions to form a dimethoxy intermediate. researchgate.net

Another modern approach involves the initial formation of a pyridine N-oxide. nih.govresearchgate.net Oxidation of the pyridine nitrogen atom alters the electronic properties of the ring, facilitating functionalization. acs.org For instance, photochemical valence isomerization of pyridine N-oxides can lead to selective C3-hydroxylation, though installing groups at C4 and C6 typically relies on other pathways. nih.govelsevierpure.com

Table 2: Comparison of Hydroxylation Strategies

Strategy Description Advantages Disadvantages
Nucleophilic Substitution Displacement of halogens (e.g., Cl) on the pyridine ring with a hydroxide or alkoxide source. researchgate.net High-yielding, well-established, good regiocontrol. Requires synthesis of a halogenated precursor.

When hydroxyl groups are introduced via their protected forms, such as methoxy (B1213986) ethers, a final deprotection step is required to reveal the target pyridinol functionality. nih.gov The cleavage of aryl methyl ethers is a standard transformation in organic synthesis, with several reliable methods available.

Table 3: Reagents for Deprotection of Methoxy-Pyridine Precursors

Reagent Typical Conditions Reference
Boron Tribromide (BBr₃) Dichloromethane (DCM), -78 °C to room temp. beilstein-journals.org
Hydrobromic Acid (HBr) Acetic acid or water, reflux fishersci.co.uk
Trimethylsilyl Iodide (TMSI) Acetonitrile or Chloroform, room temp. or heat fishersci.co.uk

Functionalization of the Isoxazolo[5,4-b]pyridine-4,6-diol Scaffold

The 3-Methylisoxazolo[5,4-b]pyridine-4,6-diol core is a versatile scaffold amenable to further functionalization, making it an attractive starting point for generating libraries of compounds for drug discovery. nih.govnih.gov The pyridine and dihydropyridine scaffolds are prevalent in a vast number of FDA-approved drugs, highlighting their importance in medicinal chemistry. nih.govresearchgate.net

The two hydroxyl groups at the 4 and 6 positions are primary sites for modification. They can undergo O-alkylation or O-acylation to produce a diverse range of ethers and esters, respectively. These modifications can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Furthermore, the synthesis of derivatives can be achieved by modifying the 4,6-dichloro precursor before the introduction of hydroxyl groups. Research has shown that the chlorine atom at the 4-position is more mobile and reactive towards nucleophiles than the one at the 6-position. researchgate.net This differential reactivity allows for the selective introduction of various functional groups, such as amines, hydrazines, or alkoxides, at the C4 position, followed by substitution or hydrolysis at the C6 position, leading to a wide array of mono- and di-substituted derivatives. researchgate.netnih.gov This strategic functionalization expands the chemical space accessible from the core scaffold. acs.org

Palladium-Catalyzed Cross-Coupling Reactions at Hydroxyl Sites

Direct palladium-catalyzed cross-coupling reactions at the hydroxyl sites of this compound are not commonly reported. A more prevalent and synthetically viable approach involves the activation of the hydroxyl groups by converting them into better leaving groups, such as chlorides or tosylates. The resulting halo- or sulfonate derivatives then serve as versatile substrates for a variety of palladium-catalyzed cross-coupling reactions.

The synthesis of the key intermediate, 4,6-dichloro-3-methylisoxazolo[5,4-b]pyridine, provides a gateway to extensive functionalization at these positions. This dichloro derivative can be subjected to well-established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions enable the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, at the 4- and 6-positions of the isoxazolopyridine core. nih.govkaist.ac.kr

The enhanced reactivity of modern palladium catalysts, often employing bulky and electron-rich phosphine (B1218219) ligands, allows for the coupling of even challenging substrates like heteroaryl chlorides under relatively mild conditions. nih.gov For instance, the use of ligands such as XPhos has been shown to be effective in the Suzuki-Miyaura coupling of aryl arenesulfonates, which are analogous in reactivity to the corresponding chlorides. organic-chemistry.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Activated Isoxazolopyridine Scaffolds

Coupling ReactionReactantsCatalyst SystemProduct Type
Suzuki-Miyaura4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine, Arylboronic acidPd(OAc)₂, Phosphine Ligand (e.g., SPhos, XPhos)4,6-Diaryl-3-methylisoxazolo[5,4-b]pyridine
Heck4-Chloro-3-methylisoxazolo[5,4-b]pyridin-6-ol, AlkenePd(OAc)₂, P(o-tolyl)₃4-Alkenyl-3-methylisoxazolo[5,4-b]pyridin-6-ol
Sonogashira4-Iodo-3-methylisoxazolo[5,4-b]pyridin-6-ol, Terminal alkynePdCl₂(PPh₃)₂, CuI4-Alkynyl-3-methylisoxazolo[5,4-b]pyridin-6-ol

This table presents hypothetical examples based on established palladium-catalyzed cross-coupling reactions on similar heterocyclic systems, illustrating the potential for functionalizing the 3-methylisoxazolo[5,4-b]pyridine (B1605792) scaffold.

Diversity-Oriented Synthesis Approaches for Scaffold Decoration

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of compound libraries with broad structural and functional diversity, starting from a common scaffold. For the 3-methylisoxazolo[5,4-b]pyridine core, DOS approaches can be effectively employed to decorate the central ring system and explore the chemical space for potential biological activity. researchgate.net

One prominent DOS strategy involves the use of multi-component reactions (MCRs) to construct the isoxazolopyridine core with inherent diversity. For example, a one-pot tandem reaction under microwave irradiation in water has been utilized to obtain polycyclic-fused isoxazolo[5,4-b]pyridines, offering a green and efficient route for library synthesis. nih.gov Such MCRs allow for the introduction of multiple points of diversity in a single synthetic step by varying the different starting components.

Another approach focuses on the divergent synthesis from a common intermediate. Starting with a functionalized 5-aminoisoxazole, different reaction pathways can be pursued to generate a variety of substituted isoxazolo[5,4-b]pyridines. researchgate.netresearchgate.net For instance, by carefully selecting the reaction partners and catalysts, one can achieve divergent synthesis of different isomers or derivatives with distinct substitution patterns.

Once the core scaffold of this compound or its activated derivatives is in hand, further diversification can be achieved through parallel synthesis. By subjecting the scaffold to a battery of reactions, such as the palladium-catalyzed cross-couplings mentioned previously, as well as nucleophilic aromatic substitution, etherification, and esterification at the hydroxyl or other functional groups, a large and diverse library of compounds can be generated.

Table 2: Diversity-Oriented Synthesis Strategies for Isoxazolo[5,4-b]pyridine Derivatives

StrategyDescriptionKey Features
Multi-Component Reactions (MCRs)One-pot synthesis from multiple starting materials to form the core scaffold.High efficiency, atom economy, rapid access to complexity. nih.gov
Divergent SynthesisFrom a common intermediate, different reaction conditions lead to diverse products.Access to constitutional isomers and regioisomers. researchgate.netresearchgate.net
Parallel SynthesisA common scaffold is reacted with a library of reagents in parallel.Systematic exploration of structure-activity relationships.

Chemo-, Regio-, and Stereoselectivity in Synthetic Pathways

The control of chemo-, regio-, and stereoselectivity is paramount in the synthesis of complex molecules like derivatives of this compound. The presence of multiple reactive sites on the heterocyclic core necessitates careful planning and execution of synthetic steps to achieve the desired outcome.

Chemoselectivity is often a challenge when multiple functional groups are present. For instance, in a molecule containing both hydroxyl and chloro groups, reactions must be chosen that selectively target one group over the other. The use of protecting groups can be a valuable strategy to temporarily mask a reactive site while another is being functionalized.

Regioselectivity is particularly important when functionalizing the pyridine ring of the isoxazolopyridine system. In the case of 4,6-dichloro-3-methylisoxazolo[5,4-b]pyridine, the two chlorine atoms may exhibit different reactivities towards nucleophilic substitution or cross-coupling reactions. This differential reactivity can be exploited to achieve selective mono-functionalization at either the 4- or 6-position. For example, it has been observed in related systems that the 4-position is often more reactive towards nucleophiles. nih.gov The choice of catalyst, ligands, and reaction conditions can significantly influence the regiochemical outcome of palladium-catalyzed cross-coupling reactions. researchgate.netuwindsor.ca

Stereoselectivity becomes a key consideration when chiral centers are introduced into the molecule, for instance, through the addition of chiral side chains or by the creation of atropisomers due to restricted rotation around a newly formed single bond. While the core this compound is achiral, derivatization can lead to chiral products. The use of chiral catalysts or auxiliaries can be employed to control the stereochemical outcome of such reactions. For example, in Heck reactions, the stereochemistry of the newly formed double bond can often be controlled.

The efficient and selective synthesis of isoxazolo[5,4-b]pyridines has been demonstrated through various methods, including the reaction of 5-amino-3-methylisoxazole (B44965) with α,β-unsaturated ketones, which can proceed with high regioselectivity. nih.govsigmaaldrich.com Furthermore, multicomponent reactions can also be designed to proceed with high chemo- and regioselectivity, leading to the formation of a single major product. researchgate.net

Biological Relevance and Therapeutic Potential of Isoxazolo 5,4 B Pyridine Derivatives

Broad Spectrum Biological Activities Associated with the Isoxazolo[5,4-b]pyridine (B12869864) Scaffold

Derivatives of the isoxazolo[5,4-b]pyridine scaffold have been extensively studied and have demonstrated a remarkable range of pharmacological effects, highlighting their potential in the development of new drugs. mdpi.com

Antiviral Activities

Certain oxazolo[5,4-d]pyrimidine derivatives, which are structurally related to isoxazolo[5,4-b]pyridines, have been investigated for their antiviral properties. nih.gov While some of these compounds have shown activity against DNA viruses such as the BK virus, many have also exhibited significant cytotoxicity, which can limit their therapeutic potential. arkat-usa.org The lipophilicity of these compounds is thought to contribute to their toxicity. arkat-usa.org A series of new isatin derivatives, which can be considered in the broader context of heterocyclic compounds with antiviral potential, have shown activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). mdpi.com

Antibacterial and Antimicrobial Activities

The isoxazolo[5,4-b]pyridine core has been identified as a promising framework for the development of new antimicrobial agents. For instance, certain sulfonamide derivatives of isoxazolo[5,4-b]pyridine have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide have shown antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli. nih.gov Isoxazole (B147169) derivatives, in general, are recognized for their antibacterial properties. ijrrjournal.com

CompoundBacterial StrainActivity
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamidePseudomonas aeruginosa (ATCC 27853)Active at 125, 250, and 500 µg
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideEscherichia coli (ATCC 25922)Active at 125, 250, and 500 µg
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamidePseudomonas aeruginosa (ATCC 27853)Active at 125, 250, and 500 µg
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamideEscherichia coli (ATCC 25922)Active at 125, 250, and 500 µg

Anticancer and Antiproliferative Activities

The isoxazolo[5,4-b]pyridine scaffold has been a focal point in the search for new anticancer agents. Derivatives have shown cytotoxic activity against various cancer cell lines. nih.gov For example, sulfonamide derivatives of isoxazolo[5,4-b]pyridine have demonstrated the ability to inhibit the proliferation of the MCF-7 breast cancer cell line. nih.gov Specifically, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide showed a 50% inhibition of proliferation of MCF-7 cells at concentrations of 152.56 µg/mL and 161.08 µg/mL, respectively. nih.gov Structurally similar isothiazolo[5,4-b]pyridine derivatives have also exhibited a broad spectrum of anticancer action. nih.gov Furthermore, novel thiazolo[5,4-b]pyridine derivatives have been investigated for their anti-proliferative activities against various cancer cell lines, including human hepatocellular carcinoma (HepG2), human breast carcinoma (MCF-7), human prostate carcinoma (PC-3), and human colon carcinoma (HCT-116). actascientific.com

CompoundCell LineActivity (IC50 or % inhibition)
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideMCF-7 (breast carcinoma)50% inhibition at 152.56 µg/mL
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamideMCF-7 (breast carcinoma)50% inhibition at 161.08 µg/mL

Anti-inflammatory and Antioxidant Activities

Isoxazole derivatives have been reported to possess anti-inflammatory and antioxidant properties. mdpi.comnih.gov Some isoxazole compounds have shown potent anti-inflammatory activity in studies, with some being comparable to the standard drug diclofenac sodium. Indolyl-isoxazolidines have been noted for their significant anti-inflammatory and analgesic effects, inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com In terms of antioxidant activity, certain isoxazoline derivatives have demonstrated good scavenging capabilities in DPPH and ABTS assays. nih.gov

Enzyme Inhibition (e.g., Acetylcholinesterase, Human Cytochrome P-450 2A6, Lipoxygenase, Protein Kinases)

The isoxazolo[5,4-b]pyridine scaffold and its analogs are known to interact with and inhibit various enzymes.

Acetylcholinesterase: While direct studies on isoxazolo[5,4-b]pyridines as acetylcholinesterase inhibitors are not specified, the broader class of isoxazoles has been investigated for this activity.

Human Cytochrome P-450 2A6: The inhibition of cytochrome P450 enzymes is a critical area of drug development. oaepublish.com While direct inhibition of CYP2A6 by isoxazolo[5,4-b]pyridines is not explicitly detailed in the provided context, the pyridine (B92270) moiety is a known scaffold for CYP2A6 inhibitors. oaepublish.comacs.org However, a study on 1,4-dihydropyridine calcium antagonists found no inhibition of CYP2A6 activity. drugbank.com

Lipoxygenase: There is no specific information available regarding the lipoxygenase inhibitory activity of isoxazolo[5,4-b]pyridine derivatives in the provided search results.

Protein Kinases: Thiazolo[5,4-b]pyridine derivatives, which are structurally similar to isoxazolo[5,4-b]pyridines, have been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors. nih.gov One such derivative demonstrated an IC50 of 3.6 nM against PI3Kα. nih.gov Additionally, oxazolo[5,4-d]pyrimidine derivatives have shown inhibitory activity towards vascular endothelial growth factor receptor-2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov

Compound ClassEnzymeActivity
Thiazolo[5,4-b]pyridine derivativePI3KαIC50 = 3.6 nM
Oxazolo[5,4-d]pyrimidine derivativesVEGFR-2Binding energies between -38.5 and -47.3 kJ/mol

Other Pharmacological Activities (e.g., Anticonvulsant, Anti-hyperglycemic, Antithrombotic, Analgesic, Antileishmanial)

The therapeutic potential of isoxazolo[5,4-b]pyridine and related heterocyclic systems extends to a variety of other pharmacological effects.

Anticonvulsant: Several derivatives of fused pyrimidine systems have been synthesized and evaluated for their anticonvulsant properties. frontiersin.orgmdpi.com For instance, certain triazolopyrimidine derivatives have shown significant anticonvulsive activity in both maximal electroshock (MES) and pentetrazol (PTZ)-induced seizure models. frontiersin.org One promising compound exhibited a median effective dose (ED50) of 15.8 mg/kg in the MES test and 14.1 mg/kg in the PTZ test. frontiersin.org

Anti-hyperglycemic: There is no specific information available regarding the anti-hyperglycemic activity of isoxazolo[5,4-b]pyridine derivatives in the provided search results.

Antithrombotic: There is no specific information available regarding the antithrombotic activity of isoxazolo[5,4-b]pyridine derivatives in the provided search results.

Analgesic: Indolyl–isoxazolidines have shown analgesic effects in addition to their anti-inflammatory properties. mdpi.com

Antileishmanial: A range of 3-nitro and 3-amino-isoxazoles have been screened for their activity against Leishmania donovani. nih.gov One compound, in particular, demonstrated high potency against the amastigote stage of the parasite with an IC50 of 0.54 ± 0.01 μM, which was significantly more potent than the standard drug miltefosine. nih.gov

ActivityCompound/Derivative ClassKey Finding
AnticonvulsantTriazolopyrimidine derivativeED50 of 15.8 mg/kg (MES) and 14.1 mg/kg (PTZ)
Antileishmanial3-amino-isoxazole derivative (4mf)IC50 of 0.54 ± 0.01 μM against L. donovani amastigotes

In Vitro Biological Evaluation Methodologies for Isoxazolo[5,4-b]pyridine Derivatives

The preclinical evaluation of isoxazolo[5,4-b]pyridine derivatives, including compounds like 3-Methylisoxazolo[5,4-b]pyridine-4,6-diol , relies on a battery of in vitro assays to determine their biological activity and potential as therapeutic agents. These methodologies are crucial for understanding the compound's mechanism of action, potency, and selectivity.

Cell Line Selection and Preparation (e.g., HCT-116, PC3, WI-38)

The initial assessment of the anticancer potential of isoxazolo[5,4-b]pyridine derivatives often involves screening against a panel of human cancer cell lines. The choice of cell lines is critical and is typically based on the type of cancer being targeted. Commonly used cell lines for this purpose include:

HCT-116: A human colorectal carcinoma cell line that is widely used in cancer research to study the efficacy of potential anticancer drugs.

PC3: A human prostate cancer cell line that is androgen-independent, making it a valuable model for advanced prostate cancer.

WI-38: A normal human lung fibroblast cell line. The inclusion of a non-tumorigenic cell line like WI-38 is essential for assessing the selectivity of the compound.

The preparation of these cell lines for in vitro assays involves culturing them in appropriate media supplemented with essential nutrients and growth factors. The cells are maintained in a controlled environment with specific temperature, humidity, and carbon dioxide levels to ensure their viability and reproducibility of experimental results.

Cytotoxicity Assays (e.g., MTT colorimetric assay)

To quantify the cytotoxic (cell-killing) effects of isoxazolo[5,4-b]pyridine derivatives, various assays are employed. One of the most common and well-established methods is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay .

This assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the formazan at a specific wavelength, the percentage of viable cells after treatment with the test compound can be determined. This allows for the calculation of the IC50 value , which is the concentration of the compound required to inhibit cell growth by 50%.

Enzyme Inhibition Assays

The isoxazolo[5,4-b]pyridine scaffold has been identified as a promising framework for the development of enzyme inhibitors. Therefore, enzyme inhibition assays are a key component of the in vitro evaluation of these derivatives. These assays are designed to determine if a compound can selectively bind to and inhibit the activity of a specific enzyme that is implicated in a disease process.

For example, in the context of cancer, these assays might target kinases, which are enzymes that play a crucial role in cell signaling and proliferation. The inhibition of a specific kinase that is overactive in cancer cells can be a highly effective therapeutic strategy. Various techniques, such as radiometric assays or fluorescence-based assays, can be used to measure the inhibitory activity of a compound against a purified enzyme.

Selectivity Studies Against Non-Tumorigenic Cells

A critical aspect of developing a successful anticancer drug is ensuring that it is more toxic to cancer cells than to normal, healthy cells. This property, known as selectivity, is essential for minimizing side effects in patients.

To assess the selectivity of isoxazolo[5,4-b]pyridine derivatives, their cytotoxicity is tested against non-tumorigenic cell lines, such as the WI-38 human lung fibroblasts, in parallel with the cancer cell lines. By comparing the IC50 values obtained for the cancer cells and the normal cells, a selectivity index (SI) can be calculated. A higher SI value indicates greater selectivity of the compound for cancer cells, making it a more promising candidate for further development.

Role of Isoxazolo[5,4-b]pyridine-4,6-diol in Molecular Hybridization Strategies

While specific examples of This compound in molecular hybridization are not extensively reported, the isoxazolo[5,4-b]pyridine scaffold is a valuable building block in this drug design strategy. Molecular hybridization is a technique where two or more pharmacophores (the parts of a molecule responsible for its biological activity) are combined into a single new molecule. The goal is to create a hybrid compound with an improved activity profile, better selectivity, or a novel mechanism of action.

The isoxazolo[5,4-b]pyridine core can be functionalized at various positions, allowing for the attachment of other biologically active moieties. This versatility makes it an attractive scaffold for creating hybrid molecules with potential applications in various therapeutic areas, particularly in the development of anticancer agents.

For instance, a common strategy in cancer drug design is to create hybrid molecules that can target multiple pathways involved in tumor growth and survival. The isoxazolo[5,4-b]pyridine moiety could serve as the core structure, to which other pharmacophores with known anticancer activity are attached. This approach can lead to the development of multi-target drugs that are more effective and less prone to the development of drug resistance.

The potential for This compound to be used in molecular hybridization strategies is significant. The hydroxyl groups at the 4 and 6 positions, along with the methyl group at the 3 position, provide multiple points for chemical modification. These functional groups could be used to link the isoxazolo[5,4-b]pyridine core to other pharmacophores, creating novel hybrid compounds with tailored biological activities. Further research in this area could unlock the full potential of this compound and the broader class of isoxazolo[5,4-b]pyridine derivatives in the development of new and innovative medicines.

Structure Activity Relationship Sar Studies of Isoxazolo 5,4 B Pyridine 4,6 Diol Analogs

Impact of Substituents on Biological Potency and Selectivity

The biological activity of the isoxazolo[5,4-b]pyridine (B12869864) core is highly sensitive to the nature and position of its substituents. Alterations to this scaffold can significantly influence a compound's potency, selectivity, and pharmacokinetic properties.

Systematic modifications of the isoxazolo[5,4-b]pyridine ring system have revealed several key insights into its SAR. For instance, in related isoxazolopyrimidine series, the nature of the substituent at various positions has been shown to be critical for inhibitory activity against certain enzymes. researchgate.netrsc.org While direct studies on 3-Methylisoxazolo[5,4-b]pyridine-4,6-diol are limited, general principles from analogous heterocyclic systems can be informative.

The introduction of different functional groups can modulate properties such as lipophilicity, electronic distribution, and steric bulk, all of which play a role in the interaction with biological targets. For example, the addition of hydrophobic or electronegative groups can be crucial for agonistic activity in some isoxazole (B147169) derivatives. mdpi.com

The following table summarizes the generalized effects of different types of substituents on the biological activity of isoxazolopyridine and related heterocyclic analogs, based on available research.

Substituent TypeGeneral Position on RingPotential Impact on Biological Activity
Alkyl GroupsVariousCan influence lipophilicity and steric interactions within a binding pocket.
HalogensAromatic RingsCan alter electronic properties and metabolic stability.
Hydroxyl GroupsPyridine (B92270) RingMay act as hydrogen bond donors/acceptors, influencing target binding and solubility.
Methoxy (B1213986) GroupsAromatic RingsCan enhance metabolic stability and modulate electronic character.
Amino GroupsVariousCan serve as a key interaction point through hydrogen bonding.

Role of the 3-Methyl Group in Isoxazolo[5,4-b]pyridine-4,6-diol Activity

The methyl group at the 3-position of the isoxazole ring, while seemingly simple, can play a profound role in the molecule's biological activity. This phenomenon, often referred to as the "magic methyl" effect in medicinal chemistry, highlights the significant impact a small alkyl group can have on a compound's properties. nih.gov

The potential roles of the 3-methyl group include:

Steric Influence: The methyl group can provide a critical steric anchor, orienting the molecule within a binding pocket to achieve an optimal binding conformation.

Hydrophobic Interactions: It can engage in favorable hydrophobic interactions with nonpolar residues in the active site of a target protein, thereby increasing binding affinity. nih.gov

Metabolic Stability: The presence of a methyl group can block sites of metabolism on the heterocyclic ring, leading to an improved pharmacokinetic profile.

Significance of the 4,6-Dihydroxyl Functionality

The dihydroxyl groups at the 4- and 6-positions of the pyridine ring are expected to be major determinants of the molecule's biological activity and physicochemical properties. Hydroxyl groups are versatile functional groups that can participate in a variety of non-covalent interactions.

Key contributions of the 4,6-dihydroxyl functionality may include:

Hydrogen Bonding: The hydroxyl groups can act as both hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the binding site of a target protein. The ability to form intramolecular hydrogen bonds can also influence the compound's conformation. nih.govresearchgate.netwikimedia.org

Solubility: The polar nature of the hydroxyl groups can enhance the aqueous solubility of the molecule, which is often a desirable property for drug candidates.

Chelation: In certain contexts, the dihydroxyl arrangement could potentially chelate metal ions, which may be relevant for activity against metalloenzymes.

Metabolic Lability: Hydroxyl groups can be sites of metabolic modification, such as glucuronidation or sulfation, which can impact the compound's in vivo half-life.

Studies on other pyridine derivatives have shown that the presence and position of hydroxyl groups can significantly enhance their antiproliferative activity. nih.gov The specific orientation and hydrogen-bonding pattern of the 4,6-dihydroxyl groups in this compound are likely to be critical for its biological profile.

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of a molecule is intrinsically linked to its biological activity. Conformational analysis of the isoxazolo[5,4-b]pyridine scaffold is essential for understanding how it interacts with its biological target. This bicyclic system, while largely planar, will have some degree of flexibility, particularly with respect to the orientation of its substituents.

The bioactive conformation is the specific three-dimensional arrangement that a molecule adopts when it binds to its target. Computational methods, such as molecular mechanics and quantum chemistry calculations, can be employed to explore the conformational landscape of this compound and its analogs. mdpi.comuci.edunih.govbuet.ac.bd These studies can help to identify low-energy conformers that are likely to be biologically relevant.

Factors that can influence the preferred conformation include:

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the 4- and 6-hydroxyl groups, or between a hydroxyl group and the isoxazole nitrogen, could significantly restrict conformational freedom.

Steric Hindrance: The size and shape of substituents can create steric clashes that favor certain conformations over others.

Electronic Effects: The electronic interactions between different parts of the molecule can also influence its preferred geometry.

Understanding the bioactive conformation is a key step in the design of more rigid analogs that are "pre-organized" for binding, which can lead to an increase in potency and selectivity.

Development of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net By developing QSAR models for isoxazolo[5,4-b]pyridine-4,6-diol analogs, it is possible to predict the activity of novel compounds and to gain insights into the structural features that are most important for activity.

Both 2D- and 3D-QSAR approaches can be applied:

2D-QSAR: This method uses descriptors calculated from the two-dimensional structure of the molecules, such as physicochemical properties (e.g., logP, molecular weight) and topological indices. nih.gov

3D-QSAR: This approach considers the three-dimensional properties of the molecules, such as steric and electrostatic fields. mdpi.comnih.govtandfonline.comjapsonline.com Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with measured biological activity is required.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using statistical techniques and, ideally, an external test set of compounds.

The insights gained from QSAR models can guide the design of new analogs with improved potency and selectivity, thereby accelerating the drug discovery process.

Future Directions and Research Perspectives in Isoxazolo 5,4 B Pyridine Chemistry

Exploration of Novel Synthetic Pathways to 3-Methylisoxazolo[5,4-b]pyridine-4,6-diol and its Complex Analogs

The synthesis of the isoxazolo[5,4-b]pyridine (B12869864) core has been approached through various methodologies, with multi-component reactions (MCRs) gaining prominence due to their efficiency and atom economy. Future synthetic explorations for This compound and its more complex analogs will likely build upon these established principles while seeking to introduce greater complexity and diversity.

One promising avenue is the continued development of green synthetic methods. Microwave-assisted organic synthesis (MAOS) has been successfully employed for the one-pot, tandem reaction of aldehydes, 5-aminoisoxazoles, and active methylene compounds in water, yielding polycyclic-fused isoxazolo[5,4-b]pyridines. nih.govacs.org Adapting such protocols to incorporate precursors that would result in the desired 4,6-dihydroxy substitution pattern is a logical next step. Furthermore, the use of ultrasound irradiation as an energy source, which has been shown to promote the synthesis of isoxazolo[5,4-b]pyridines in acetic acid, offers another environmentally benign approach. researchgate.net

The exploration of novel starting materials and catalysts will also be crucial. For instance, the reaction of 5-amino-3-methylisoxazole (B44965) with various reagents has been shown to yield a range of isoxazolo[5,4-b]pyridine derivatives. researchgate.net Investigating the reactivity of this key intermediate with diketones or their equivalents under various catalytic conditions could provide a direct route to the diol target. The table below summarizes potential synthetic strategies for future exploration.

Synthetic StrategyKey PrecursorsPotential Advantages
Microwave-Assisted MCRSubstituted Aldehyde, 5-Amino-3-methylisoxazole, Hydroxylated Active Methylene CompoundGreen solvent (water), rapid reaction times, suitability for library synthesis. nih.govacs.org
Ultrasound-Promoted SynthesisAryl Glyoxal, 5-Aminoisoxazoles, MalononitrileHigh efficiency, short reaction times, use of acetic acid as both solvent and catalyst. researchgate.net
Catalytic Cyclocondensation5-Amino-3-methylisoxazole, Substituted 1,3-Dicarbonyl CompoundsPotential for regioselective control of substitution patterns.

Advanced Mechanistic Investigations (e.g., in situ spectroscopic analysis during synthesis)

A deeper understanding of the reaction mechanisms underpinning the formation of the isoxazolo[5,4-b]pyridine ring system is essential for optimizing existing synthetic routes and designing new ones. While the general pathways for many MCRs are postulated to involve a sequence of condensation, addition, and cyclization reactions, detailed kinetic and mechanistic studies are often lacking. researchgate.net

For the synthesis of This compound , mechanistic studies would be particularly important in understanding the regioselectivity of the cyclization process and the factors that favor the formation of the desired dihydroxy substitution pattern. Computational chemistry, including density functional theory (DFT) calculations, can complement experimental studies by modeling reaction pathways and predicting the stability of intermediates and transition states.

Targeted Drug Design Incorporating the Isoxazolo[5,4-b]pyridine-4,6-diol Core

The isoxazolo[5,4-b]pyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. nih.gov This makes derivatives of this scaffold, including This compound , attractive candidates for targeted drug design. The fusion of the isoxazole (B147169) and pyridine (B92270) rings creates a unique electronic and steric environment that can be tailored to interact with specific enzyme active sites or receptor binding pockets.

Future drug design efforts will likely focus on several key therapeutic areas where related heterocyclic compounds have shown promise. For instance, various kinase inhibitors feature fused heterocyclic cores. nih.govresearchgate.net Given the importance of kinases in cell signaling and their dysregulation in diseases like cancer, designing analogs of This compound to target specific kinases is a promising strategy. The hydroxyl groups at the 4 and 6 positions could serve as key hydrogen bond donors or acceptors, enhancing binding affinity and selectivity.

Another area of interest is in the development of agents targeting G-protein coupled receptors (GPCRs) or ion channels. The structural features of the isoxazolo[5,4-b]pyridine core could be modified to mimic the binding motifs of endogenous ligands for these targets. Molecular docking and computational modeling will be indispensable tools in the rational design of these targeted therapies, allowing for the in silico screening of virtual libraries of This compound analogs against various biological targets.

Application of Automated Synthesis and High-Throughput Screening in Isoxazolo[5,4-b]pyridine Research

The exploration of the chemical space around the This compound core can be significantly accelerated through the adoption of automated synthesis and high-throughput screening (HTS) technologies. Automated synthesis platforms can rapidly generate large libraries of analogs by systematically varying the substituents on the core scaffold. This approach, combined with the efficiency of MCRs, allows for the creation of a diverse collection of compounds for biological evaluation in a time- and resource-efficient manner. nih.gov

Once these compound libraries are synthesized, HTS can be employed to rapidly assess their biological activity against a wide range of targets. This could involve cell-based assays to screen for cytotoxicity against cancer cell lines, enzyme inhibition assays to identify potent kinase inhibitors, or receptor binding assays to discover novel GPCR modulators. The data generated from HTS can then be used to construct structure-activity relationships (SAR), guiding the next round of library design and synthesis in an iterative process of lead optimization. The integration of automated synthesis and HTS will be a powerful engine for driving the discovery of new therapeutic agents based on the isoxazolo[5,4-b]pyridine scaffold.

Multi-Omics Approaches to Elucidate Biological Mechanisms

To fully understand the therapeutic potential of This compound and its analogs, it is crucial to elucidate their mechanisms of action at a systems level. Multi-omics approaches, which involve the comprehensive analysis of the genome, transcriptome, proteome, and metabolome, can provide a holistic view of the cellular response to a given compound.

For example, if a particular analog of This compound demonstrates potent anticancer activity, transcriptomic analysis (e.g., RNA-seq) could identify changes in gene expression patterns in treated cancer cells. This could reveal the signaling pathways that are perturbed by the compound. Proteomic analysis could then be used to identify the specific proteins whose expression or post-translational modifications are altered, potentially pinpointing the direct molecular target of the compound. Metabolomic studies could further illuminate the downstream effects on cellular metabolism.

By integrating data from these different "omics" layers, researchers can construct a detailed picture of the compound's mechanism of action, identify potential biomarkers for predicting treatment response, and uncover novel therapeutic applications. This systems-level understanding will be critical for the successful translation of promising isoxazolo[5,4-b]pyridine-based compounds from the laboratory to the clinic.

Q & A

Basic: What experimental methods are recommended for synthesizing and characterizing 3-methylisoxazolo[5,4-b]pyridine derivatives?

Answer:
Polyfunctional pyridine derivatives like 3-methylisoxazolo[5,4-b]pyridine-4,6-diol can be synthesized via multi-step organic reactions, including cyclization and functional group transformations. For characterization:

  • X-ray diffraction (XRD): Resolve crystal structures with high precision (e.g., monoclinic system, space group P2₁/c, as seen in related compounds) .
  • Spectroscopy: Use FTIR and ¹H NMR to confirm functional groups and substituent positions .
  • Hydrogen bond analysis: Employ XRD-derived parameters (e.g., O—H∙∙∙O and C—H∙∙∙N interactions) to validate intramolecular and intermolecular stabilization .
    Key literature: Knyazhanskii et al. (1996) and Pillai et al. (2003) discuss synthetic routes for analogous pyridine derivatives .

Basic: How can crystallographic data resolve structural ambiguities in fused-ring systems like 3-methylisoxazolo[5,4-b]pyridine?

Answer:
XRD analysis provides atomic-level resolution:

  • Dihedral angles: Determine planarity between fused rings (e.g., pyridine and isoxazole rings in the title compound exhibit a dihedral angle of 1.14°, indicating near-coplanarity) .
  • Hydrogen bonding motifs: Identify intramolecular interactions (e.g., S(6) ring motifs) and intermolecular chains (e.g., C—H∙∙∙N bonds propagating along the [001] axis) .
  • Refinement parameters: Use R values (e.g., R = 0.048) and electron density maps (Δρmax = 0.28 e Å⁻³) to validate atomic positions .

Advanced: How do π-π stacking and hydrogen bonding influence the stability of 3-methylisoxazolo[5,4-b]pyridine crystals?

Answer:

  • π-π interactions: Inversion-related benzene rings form slipped parallel interactions (inter-centroid distance = 3.770 Å), stabilizing crystal slabs parallel to the bc plane .
  • Hydrogen bonds: Intramolecular O—H∙∙∙O bonds reduce torsional strain, while intermolecular C—H∙∙∙N bonds create 1D chains. These collectively enhance thermal and mechanical stability .
    Methodological tip: Calculate slippage distances (e.g., 1.609 Å) and inter-planar gaps (3.409 Å) using software like PLATON .

Advanced: How can researchers resolve contradictions in crystallographic data (e.g., bond angles or refinement parameters) for heterocyclic compounds?

Answer:

  • Statistical validation: Compare Rint (e.g., 0.022) and goodness-of-fit (S = 1.13) across datasets to assess refinement quality .
  • Error analysis: Use full covariance matrices to estimate uncertainties in bond angles and distances, accounting for crystal symmetry .
  • Cross-validation: Reconcile discrepancies (e.g., dihedral angle variations) by repeating data collection at lower temperatures or using synchrotron radiation to improve resolution .

Advanced: What strategies optimize the design of bioactive 3-methylisoxazolo[5,4-b]pyridine derivatives for pharmacological studies?

Answer:

  • Structure-activity relationships (SAR): Modify substituents at positions 4 and 6 to enhance bioactivity (e.g., anticonvulsant or antimicrobial effects observed in analogous pyridine derivatives) .
  • Crystallographic-guided design: Leverage hydrogen bonding motifs (e.g., O—H∙∙∙O) to improve solubility and binding affinity .
  • In vitro assays: Test derivatives against target enzymes (e.g., PI 3-Kα inhibitors) using fluorescence-based assays, as demonstrated for structurally similar compounds .

Basic: What are the critical parameters for refining crystal structures of fused heterocycles using SHELXL?

Answer:

  • Constraints: Fix H-atom positions geometrically (C–H = 0.93–0.96 Å; O–H = 0.82 Å) with isotropic displacement parameters (Uiso = 1.2–1.5Ueq) .
  • Weighting schemes: Apply w = 1/[σ²(F₀²) + (0.0188P)² + 1.3834P], where P = (F₀² + 2Fc²)/3, to minimize bias .
  • Convergence criteria: Ensure Δρmax/Δρmin < 0.001 and Δ/σ < 0.001 for final refinement cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.